2,3-Dimethoxypyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxypyridin-4-amine is an organic compound belonging to the pyridine family It is characterized by the presence of two methoxy groups attached to the second and third positions of the pyridine ring, and an amino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxypyridin-4-amine typically involves the following steps:
Industrial Production Methods: Industrial production methods focus on optimizing yield and reducing waste. The process involves:
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxypyridin-4-amine undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where the amino group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products:
Oxidation: Quaternary ammonium cations.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2,3-Dimethoxypyridin-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethoxypyridin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N,N-Dimethylpyridin-4-amine (DMAP): A related compound used as a catalyst in organic synthesis.
2,5-Dimethylpyrimidin-4-Amine: Another similar compound with distinct pharmacological properties.
Uniqueness: 2,3-Dimethoxypyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups and amino functionality make it a versatile compound in various applications.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2,3-dimethoxypyridin-4-amine |
InChI |
InChI=1S/C7H10N2O2/c1-10-6-5(8)3-4-9-7(6)11-2/h3-4H,1-2H3,(H2,8,9) |
InChI Key |
KIEXDHKQOYSQJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.